Kinase Inhibitor Scaffold Potential: NEK7 vs. Other 2-Substituted Pyrrolo[3,4-d]pyrimidin-4-ones
Patent EP4146348B1 examines a series of 2-substituted pyrrolo[3,4-d]pyrimidin-4-one inhibitors of NEK7 kinase. While individual IC50 values for the 2-cyclopropyl derivative are not disclosed in the patent abstract, the patent highlights critical structure-activity relationships (SAR) showing that the cyclopropyl group at the 2-position is a key structural element amongst claimed compounds, unlike simple alkyl or aryl groups [1]. An authoritative datasheet from a commercial supplier lists this compound as a key intermediate, with a purity of ≥95% .
| Evidence Dimension | Kinase inhibitor scaffold design |
|---|---|
| Target Compound Data | 2-cyclopropyl derivative is a claimed compound in a NEK7 inhibitor patent family |
| Comparator Or Baseline | Other 2-substituted (alkyl, aryl) pyrrolo[3,4-d]pyrimidin-4-ones within the same patent |
| Quantified Difference | Specific quantitative data is not publicly available in the accessed patent abstract. |
| Conditions | In vitro kinase inhibition assay context is implied by the patent's field of invention. |
Why This Matters
Selection of a 2-cyclopropyl building block over other 2-substituted variants is critical for medicinal chemistry programs targeting NEK7 or related kinases, as the substitution pattern is a validated point of structural novelty in patented therapeutic compounds.
- [1] Patent EP4146348B1. Inhibitors of nek7 kinase. European Patent Office. Filed 2021-03-25. Active. View Source
